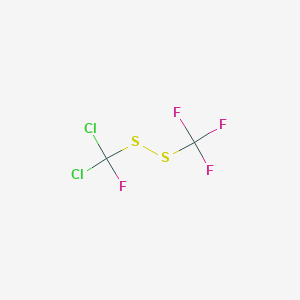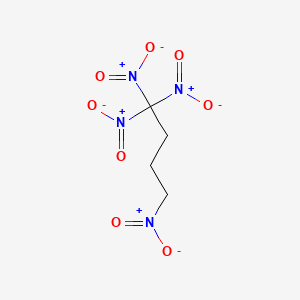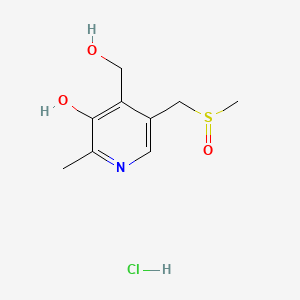
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is structurally related to pyridoxine (vitamin B6) and has been modified to include a methylsulfinyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Desoxy-3-methylsulfinylpyridoxol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridoxine, which is commercially available.
Methylation: The hydroxyl group at the 3-position of pyridoxine is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfoxidation: The methyl group is then oxidized to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The methylsulfinyl group can be reduced back to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the pyridoxol ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Desoxy-3-methylsulfonylpyridoxol.
Reduction: 3-Desoxy-3-methylpyridoxol.
Substitution: Various alkylated or acylated derivatives of 3-Desoxy-3-methylsulfinylpyridoxol.
Aplicaciones Científicas De Investigación
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to pyridoxine.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Desoxy-3-methylsulfinylpyridoxol hydrochloride involves its interaction with biological molecules, particularly enzymes. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The methylsulfinyl group may enhance binding affinity and specificity for certain enzymes, leading to altered enzyme activity and downstream effects on metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic processes.
3-Desoxy-3-methylpyridoxol: Lacks the sulfinyl group, making it less reactive.
3-Desoxy-3-methylsulfonylpyridoxol: Contains a sulfone group, which may have different chemical and biological properties.
Uniqueness
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance its utility in various research applications compared to its analogs.
Propiedades
Número CAS |
23793-35-3 |
|---|---|
Fórmula molecular |
C9H14ClNO3S |
Peso molecular |
251.73 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-6-9(12)8(4-11)7(3-10-6)5-14(2)13;/h3,11-12H,4-5H2,1-2H3;1H |
Clave InChI |
AKLNYMWNEGPVFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CS(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



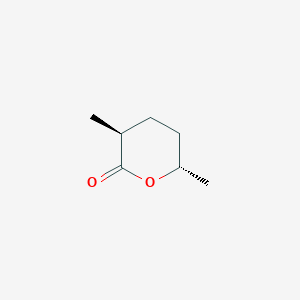
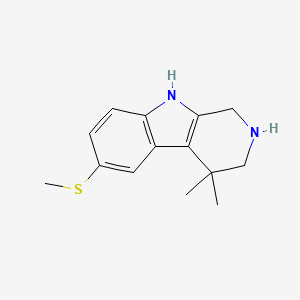
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
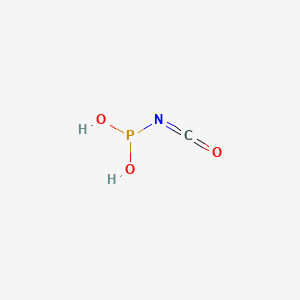



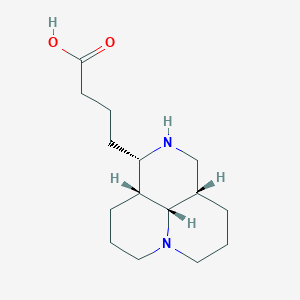
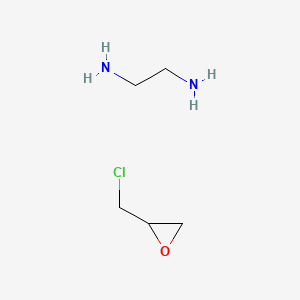
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
